molecular formula C20H20N2O3 B5263710 4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

Cat. No.: B5263710
M. Wt: 336.4 g/mol
InChI Key: HEHQCUUNDWRKLB-JXAWBTAJSA-N
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Description

4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl ring, and an enamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide typically involves multiple steps. One common method starts with the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of signal transducer and activator of transcription 3 (STAT3) and other related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development.

Properties

IUPAC Name

4-methoxy-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-13-21-20(24)18(14-15-7-5-4-6-8-15)22-19(23)16-9-11-17(25-2)12-10-16/h3-12,14H,1,13H2,2H3,(H,21,24)(H,22,23)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHQCUUNDWRKLB-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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